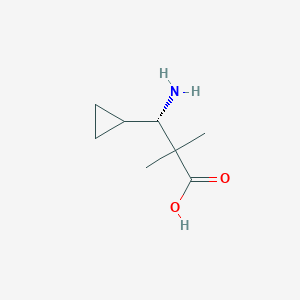

(S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid

Description

(S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid is a chiral amino acid derivative characterized by its unique cyclopropyl and dimethyl groups

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(3S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C8H15NO2/c1-8(2,7(10)11)6(9)5-3-4-5/h5-6H,3-4,9H2,1-2H3,(H,10,11)/t6-/m0/s1 |

InChI Key |

WTSMQDGZFPWJOU-LURJTMIESA-N |

Isomeric SMILES |

CC(C)([C@H](C1CC1)N)C(=O)O |

Canonical SMILES |

CC(C)(C(C1CC1)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as a cyclopropyl-substituted α,β-unsaturated ester, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the presence of a chiral ligand to induce enantioselectivity.

Industrial Production Methods

Industrial production of (S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid may involve large-scale asymmetric hydrogenation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable chiral catalysts and optimization of reaction parameters are crucial for cost-effective and sustainable production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohol.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1.1. Drug Design

The compound's structural features make it a candidate for the development of new pharmaceuticals. Similar compounds have shown promise as inhibitors for various enzymes and receptors. For instance, cyclopropyl-containing compounds are often explored for their ability to modulate neurotransmitter systems, which can be crucial in treating neurological disorders.

Case Study:

Research has indicated that compounds with cyclopropyl groups can enhance binding affinity to certain receptors compared to their non-cyclopropyl analogs. This has implications for designing drugs targeting the glutamate system, which is involved in cognitive functions and mood regulation.

1.2. Enzyme Inhibition

(S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid may serve as a lead compound for developing enzyme inhibitors. The presence of the amino group allows for hydrogen bonding interactions with enzyme active sites.

Data Table: Potential Enzyme Targets

| Enzyme Name | Mechanism of Action | Reference |

|---|---|---|

| Glutamate Decarboxylase | Inhibition of GABA synthesis | |

| Dipeptidyl Peptidase IV | Modulation of incretin hormone levels | |

| Cyclooxygenase-2 | Anti-inflammatory properties |

2.1. Neuromodulation

Due to its structural similarity to neurotransmitters, (S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid can potentially modulate synaptic transmission. Its role in enhancing or inhibiting neurotransmitter release could be pivotal in developing treatments for conditions such as depression and anxiety.

Case Study:

Studies have shown that similar compounds can act as allosteric modulators at glutamate receptors, suggesting that (S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid may enhance synaptic plasticity—crucial for learning and memory processes.

3.1. Organic Synthesis

The compound can be utilized as a building block in organic synthesis due to its versatile reactivity. Its unique cyclopropyl structure allows chemists to explore various synthetic pathways leading to more complex molecules.

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed at room temperature | 85 |

| Coupling Reactions | Pd-catalyzed reactions | 90 |

| Cyclization | Acidic conditions | 75 |

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and dimethyl groups contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by mimicking the transition state of the substrate or by binding to the active site, thereby blocking substrate access. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid: The enantiomer of the compound, with different biological activity and binding affinity.

3-Amino-3-cyclopropylpropanoic acid: Lacks the dimethyl groups, resulting in different chemical and biological properties.

3-Amino-2,2-dimethylpropanoic acid: Lacks the cyclopropyl group, affecting its reactivity and applications.

Uniqueness

(S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid is unique due to the presence of both cyclopropyl and dimethyl groups, which confer distinct steric and electronic properties. These features enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in various research applications.

Biological Activity

(S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid (also known as cyclopropyl alanine) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

(S)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid features a unique cyclopropyl group attached to an amino acid backbone. The presence of the cyclopropyl moiety contributes to its distinctive properties, influencing its interactions with biological targets.

The mechanism of action for (S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid primarily involves its interaction with various enzymes and receptors:

- Enzyme Interactions : The amino group can form hydrogen bonds with active sites on enzymes, potentially altering their activity. Studies suggest that the cyclopropyl group may engage with hydrophobic regions of proteins, enhancing binding affinity and specificity.

- Receptor Modulation : The compound may modulate receptor activity by mimicking natural substrates or by binding to allosteric sites, thereby influencing downstream signaling pathways .

Biological Activities

Research has demonstrated several biological activities associated with (S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid:

- Amino Acid Metabolism : The compound is involved in various metabolic pathways, acting as a substrate or inhibitor in amino acid metabolism.

- Neuropharmacological Effects : Preliminary studies indicate potential neuropharmacological effects, suggesting that it may influence neurotransmitter systems akin to other amino acids .

- Antimicrobial Properties : Some studies have explored the antimicrobial potential of cyclopropane derivatives, including this compound, highlighting its possible use in developing new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of (S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid:

- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in amino acid metabolism. The inhibition was dose-dependent and showed significant effects at micromolar concentrations .

- Neurotransmitter Interaction Study : Another investigation focused on its interaction with neurotransmitter receptors. Results indicated that it could modulate receptor activity similarly to known neurotransmitters, suggesting potential therapeutic applications in neuropsychiatric disorders .

Applications in Research

The unique properties of (S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid make it a valuable tool in various research fields:

- Pharmacological Studies : Its ability to interact with biological systems makes it a candidate for drug development and pharmacological studies aimed at understanding metabolic pathways.

- Synthetic Biology : Researchers are exploring its use as a building block for synthesizing more complex molecules with desired biological activities .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.